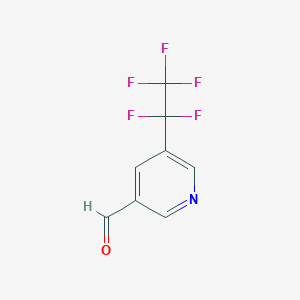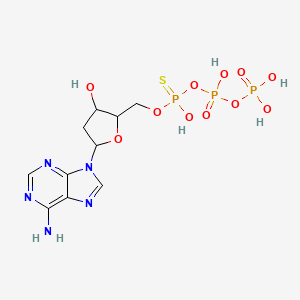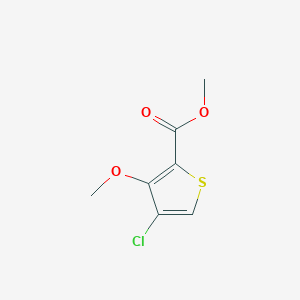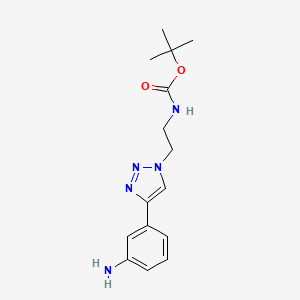
1-Docosyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Docosyne is a long-chain alkyne with the molecular formula C({22})H({42}) It is characterized by the presence of a triple bond between the first and second carbon atoms in a 22-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Docosyne can be synthesized through several methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds in the presence of a catalyst, such as molybdenum or tungsten complexes.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide can be adapted for the synthesis of long-chain alkynes like this compound.
Dehydrohalogenation: Starting from a suitable dihalide precursor, dehydrohalogenation can be used to introduce the triple bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, often utilizing continuous flow reactors to ensure efficient and scalable production. Catalysts and reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Docosyne undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation of this compound can yield 1-docosene or docosane, depending on the extent of hydrogenation. Catalysts such as palladium on carbon are typically used.
Substitution: The terminal alkyne hydrogen can be substituted with various functional groups through reactions like halogenation or alkylation. For example, treatment with bromine can yield 1-bromo-1-docosene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, and bases (e.g., sodium amide).
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes (1-docosene), alkanes (docosane).
Substitution: Halogenated derivatives, alkylated products.
Wissenschaftliche Forschungsanwendungen
1-Docosyne has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Materials Science: Its unique structure makes it useful in the development of novel materials with specific properties, such as hydrophobic coatings and lubricants.
Biological Studies: this compound can be used as a probe in biochemical assays to study enzyme activity and metabolic pathways involving alkynes.
Medicinal Chemistry: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Wirkmechanismus
1-Docosyne can be compared with other long-chain alkynes, such as:
- 1-Octyne (C(8)H({14}))
- 1-Decyne (C({10})H({18}))
- 1-Dodecyne (C({12})H({22}))
Uniqueness:
- Chain Length: this compound has a longer carbon chain compared to other alkynes, which influences its physical properties, such as melting and boiling points.
- Reactivity: The longer chain can affect the reactivity and solubility of the compound, making it suitable for specific applications where shorter alkynes may not be effective.
Vergleich Mit ähnlichen Verbindungen
- 1-Octyne: Shorter chain alkyne with similar reactivity but different physical properties.
- 1-Decyne: Intermediate chain length, used in similar applications but with different solubility and reactivity profiles.
- 1-Dodecyne: Longer chain alkyne, closer in properties to 1-Docosyne but still distinct in terms of specific applications and reactivity.
This compound’s unique properties and versatility make it a valuable compound in various fields of research and industry. Its ability to undergo a wide range of chemical reactions and its applications in organic synthesis, materials science, and medicinal chemistry highlight its importance in scientific advancements.
Eigenschaften
CAS-Nummer |
61847-82-3 |
|---|---|
Molekularformel |
C22H42 |
Molekulargewicht |
306.6 g/mol |
IUPAC-Name |
docos-1-yne |
InChI |
InChI=1S/C22H42/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h1H,4-22H2,2H3 |
InChI-Schlüssel |
DLDSFSCPJCJKCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B12077039.png)



![1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)



